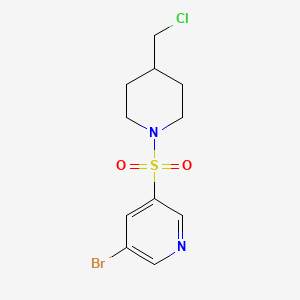
3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine: is a complex organic compound with the molecular formula C11H14BrClN2O2S and a molecular weight of 353.66 g/mol . This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring, a chloromethyl group attached to a piperidine ring, and a sulfonyl group linking the piperidine and pyridine rings. It is used in various chemical and pharmaceutical research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine typically involves multiple steps:
Sulfonylation: The sulfonyl group can be introduced by reacting the brominated pyridine with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Piperidine Functionalization: The piperidine ring is then functionalized with a chloromethyl group through nucleophilic substitution reactions using chloromethyl methyl ether or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this specific compound.
Coupling Reactions: The bromine atom on the pyridine ring can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or secondary amines.
Coupling Products: Various biaryl compounds or other complex structures formed through cross-coupling reactions.
Scientific Research Applications
3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine is utilized in several research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The presence of the sulfonyl group can enhance its binding affinity and specificity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine: Similar structure but lacks the chloromethyl group, which affects its reactivity and applications.
3-Chloro-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine: Substitution of bromine with chlorine, leading to different reactivity patterns.
5-(4-(Chloromethyl)piperidin-1-ylsulfonyl)pyridine: Lacks the bromine atom, which limits its use in cross-coupling reactions.
Uniqueness
The unique combination of bromine, chloromethyl, and sulfonyl groups in 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine provides it with distinct reactivity and versatility in synthetic chemistry. This makes it a valuable intermediate for the development of novel compounds with potential therapeutic applications.
Properties
IUPAC Name |
3-bromo-5-[4-(chloromethyl)piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O2S/c12-10-5-11(8-14-7-10)18(16,17)15-3-1-9(6-13)2-4-15/h5,7-9H,1-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFWMACQRXWSSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

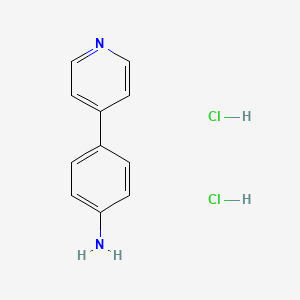

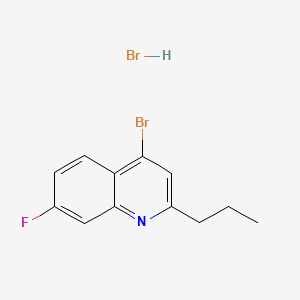
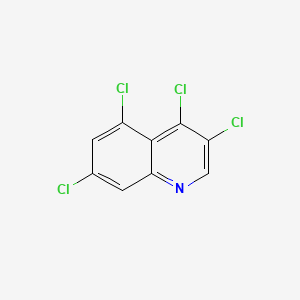
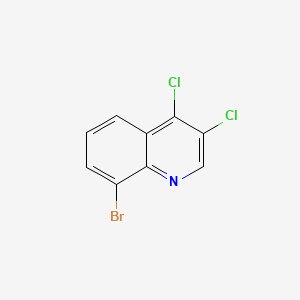
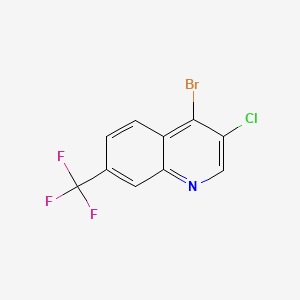
![4-Methoxy-alpha-[(3-Methoxyphenyl)thio]Acetophenone](/img/structure/B599108.png)
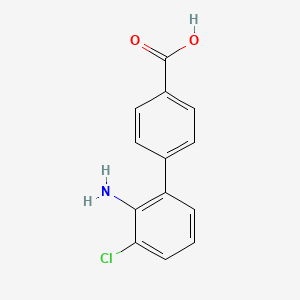
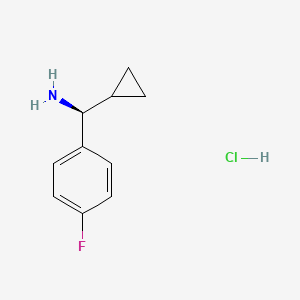
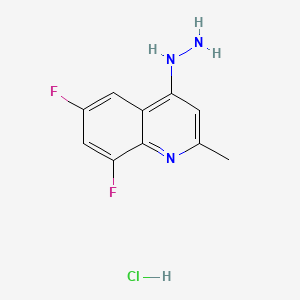
![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)
![tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599113.png)
![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)
